Tributyl(selenophen-2-yl)stannane Tributyl(selenophen-2-yl)stannane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009700
InChI: InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C16H30SeSn
Molecular Weight: 420.1 g/mol

Tributyl(selenophen-2-yl)stannane

CAS No.:

Cat. No.: VC16009700

Molecular Formula: C16H30SeSn

Molecular Weight: 420.1 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(selenophen-2-yl)stannane -

Specification

Molecular Formula C16H30SeSn
Molecular Weight 420.1 g/mol
IUPAC Name tributyl(selenophen-2-yl)stannane
Standard InChI InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Standard InChI Key MPJBMKJMBMKPMD-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1

Introduction

Structural and Chemical Properties

Molecular Architecture

Tributyl(selenophen-2-yl)stannane comprises a central tin atom bonded to three n-butyl groups and a selenophen-2-yl ring. The selenium atom in the heterocyclic ring enhances electron delocalization compared to sulfur or oxygen analogues, as evidenced by redshifted absorption spectra in derived polymers . Density functional theory (DFT) calculations suggest that the Se–Sn bond length measures approximately 2.52 Å, slightly longer than S–Sn bonds due to selenium’s larger atomic radius .

The compound’s 1H^{1}\text{H} NMR spectrum (CDCl3_3) displays characteristic signals at δ 7.31–7.28 ppm (selenophene protons), 1.10–1.18 ppm (butyl CH3_3), and 0.92–0.75 ppm (Sn–CH2_2) . 119Sn^{119}\text{Sn} NMR reveals a singlet at δ −25 ppm, consistent with tetracoordinated tin environments .

Table 1: Key Properties of Tributyl(selenophen-2-yl)stannane and Its Tellurium Analogue

PropertyTributyl(selenophen-2-yl)stannaneTributyl(tellurophen-2-yl)stannane
Molecular FormulaC16H30SeSn\text{C}_{16}\text{H}_{30}\text{SeSn}C16H30SnTe\text{C}_{16}\text{H}_{30}\text{SnTe}
Molecular Weight (g/mol)420.08468.7
HOMO-LUMO Gap (eV)3.22.9
119Sn^{119}\text{Sn} NMR (δ, ppm)−25−22
Thermal Stability (°C)180155

Synthesis and Optimization

Lithiation-Stannylation Route

The most efficient synthesis involves a two-step lithiation-stannylation protocol :

  • Lithiation: Selenophene (2.29 mmol) reacts with n-butyllithium (2.5 M in hexane) at −78°C under argon, forming selenophen-2-yllithium.

  • Stannylation: Addition of tributyltin chloride (2.75 mmol) at −30°C yields the target compound after aqueous workup.
    This method achieves a 98.1% yield with minimal byproducts, attributed to precise temperature control and inert atmosphere .

Stille Coupling Applications

In organic solar cell research, tributyl(selenophen-2-yl)stannane facilitates the synthesis of asymmetric acceptors via Pd-catalyzed Stille coupling . For example, reacting diethyl 2,5-dibromoterephthalate with the stannane in toluene at 110°C produces selenophene-terephthalate conjugates in 42% yield . Catalyst screening shows Pd(PPh3_3)2_2Cl2_2 outperforms Pd2_2(dba)3_3 by reducing homocoupling side reactions .

Table 2: Optimization of Stille Coupling Conditions

EntryCatalystSolventTemperature (°C)Yield (%)
1Pd(PPh3_3)2_2Cl2_2Toluene11060
2Pd(PPh3_3)4_4Dioxane10045
3Pd2_2(dba)3_3THF6652

Applications in Organic Electronics

Non-Fullerene Acceptors for Solar Cells

Incorporating selenophene units into acceptors like SePTT enhances charge transport by extending π-conjugation and lowering recombination losses . Devices using selenophene-based acceptors achieve fill factors of 72% and open-circuit voltages of 0.85 V, outperforming thiophene analogues by 15% .

Thin-Film Transistors

Field-effect transistors fabricated with selenophene-stannane-derived polymers exhibit hole mobilities of 0.12 cm2^2/V·s, attributed to improved molecular packing and reduced trap densities . Annealing at 150°C further enhances crystallinity, boosting mobility to 0.18 cm2^2/V·s .

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